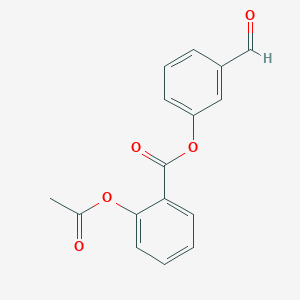
3-Formylphenyl 2-acetoxybenzoate
Cat. No. B8773416
M. Wt: 284.26 g/mol
InChI Key: SKRAOIMTVRKSEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06512137B1
Procedure details


A mixture of 3-hydroxybenzaldehyde (830 g) and triethylamine (8.24 g) in methylene chloride (12.6 l) is kept under stirring, in inert nitrogen atmosphere, cooling at a temperature between −5° C. and 0° C. Salicyloyl chloride (1650 g) is added in small portions in an hour. The mixture is still kept under stirring for 15 minutes, then water (10 l) is added and the phases are separated. The aqueous phase is recovered and apart extracted with methylene chloride (3 l). The organic phases are joined together, washed with a 5% Na2CO3 solution (5 l×2 times) and then with water (5 l×2 times). The organic phase is dried with magnesium sulphate (2 Kg) in the presence of decolorating carbon (300 g). It is filtered under vacuum and the solvent is evaporated at reduced pressure at a bath temperature lower than 40° C., at last obtaining 1929 g of 3-(formyl)phenyl ester of the 2-(acetoxy) benzoic acid (quantitative yield) m.p. 80-84° C. The compound purity determined by HPLC, by using a LiChrospher® 100 RP 8 column, eluent buffer phosphate pH 8/acetonitrile 55/45, was equal to 98.5%.






Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].C(N([CH2:15][CH3:16])CC)C.[C:17](Cl)(=[O:25])[C:18]1[C:19](=[CH:21][CH:22]=[CH:23][CH:24]=1)[OH:20].[OH2:27]>C(Cl)Cl>[CH:5]([C:4]1[CH:3]=[C:2]([O:1][C:17](=[O:25])[C:18]2[CH:24]=[CH:23][CH:22]=[CH:21][C:19]=2[O:20][C:15](=[O:27])[CH3:16])[CH:9]=[CH:8][CH:7]=1)=[O:6]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
830 g
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=C(C=O)C=CC1
|
|
Name
|
|
|
Quantity
|
8.24 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
12.6 L
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
1650 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
10 L
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring, in inert nitrogen atmosphere
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling at a temperature between −5° C. and 0° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
under stirring for 15 minutes
|
|
Duration
|
15 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the phases are separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous phase is recovered
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
apart extracted with methylene chloride (3 l)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with a 5% Na2CO3 solution (5 l×2 times)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase is dried with magnesium sulphate (2 Kg) in the presence of decolorating carbon (300 g)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
It is filtered under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is evaporated at reduced pressure at a bath temperature lower than 40° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1929 g |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)C=1C=C(C=CC1)OC(C1=C(C=CC=C1)OC(C)=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
